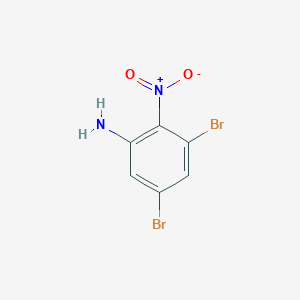

3,5-Dibromo-2-nitroaniline

説明

Overview of Halogenated Nitroaniline Classes in Contemporary Organic Synthesis

Halogenated nitroanilines are valuable intermediates in the synthesis of a wide range of organic molecules. The presence of both a halogen and a nitro group on the aniline (B41778) ring imparts unique reactivity to these compounds. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the regioselectivity of reactions. numberanalytics.com Conversely, the amino group is an activating, ortho-, para-director. The interplay of these electronic effects, combined with the steric hindrance and electronic influence of the halogen atoms, makes halogenated nitroanilines versatile building blocks.

In contemporary organic synthesis, these compounds are frequently used in the preparation of pharmaceuticals, dyes, and agrochemicals. For instance, the nitro group can be readily reduced to an amino group, providing a route to substituted diamines which are precursors to heterocyclic compounds like benzimidazoles. organic-chemistry.orgrsc.org The halogen atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the construction of complex molecular architectures. The selective hydrogenation of halogenated nitroaromatics to the corresponding haloanilines is a significant transformation in industrial processes. acs.org

Structural Classification and Nomenclature of Dibromonitroaniline Isomers

Isomers are compounds that share the same molecular formula but have different arrangements of atoms. scribd.com In the case of dibromonitroaniline, several positional isomers can exist, depending on the relative positions of the two bromine atoms, the nitro group, and the amino group on the benzene (B151609) ring.

The systematic naming of these isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The benzene ring is numbered to give the substituents the lowest possible locants, with priority given to the principal functional group, which in this case is the amino group (aniline). bspublications.net

For the target compound, 3,5-Dibromo-2-nitroaniline , the numbering starts from the carbon atom bearing the amino group as position 1. This leads to the nitro group being at position 2, and the two bromine atoms at positions 3 and 5.

Other possible isomers include, but are not limited to:

2,4-Dibromo-6-nitroaniline

2,6-Dibromo-4-nitroaniline (B165464) nih.govsigmaaldrich.com

2,5-Dibromo-4-nitroaniline smolecule.com

3,4-Dibromo-2-nitroaniline

Each of these isomers will exhibit different physical and chemical properties due to the distinct electronic and steric environments of their functional groups.

Table 1: Selected Isomers of Dibromonitroaniline

| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1824283-62-6 | C₆H₄Br₂N₂O₂ | 295.92 |

| 2,6-Dibromo-4-nitroaniline | 827-94-1 | C₆H₄Br₂N₂O₂ | 295.92 |

| 2,5-Dibromo-4-nitroaniline | 25462-68-4 | C₆H₄Br₂N₂O₂ | 295.92 |

| 4-Bromo-2-nitroaniline (B116644) | 875-53-6 | C₆H₅BrN₂O₂ | 217.02 |

| 3-Bromo-2-nitroaniline | 7138-15-0 | C₆H₅BrN₂O₂ | 217.02 |

Historical Development of Aromatic Nitration and Halogenation Methodologies

The development of methods for introducing nitro and halogen groups onto aromatic rings has been fundamental to the growth of organic chemistry.

Aromatic Nitration: The first aromatic nitro compound, nitrobenzene, was synthesized by Eilhard Mitscherlich in 1834 by treating benzene with fuming nitric acid. numberanalytics.comrushim.ru A significant advancement came with the introduction of "mixed acid," a combination of nitric acid and sulfuric acid, which became the classical method for nitration. rushim.runumberanalytics.comchemcess.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in electrophilic aromatic substitution. chemcess.com Over the years, alternative nitrating agents have been developed, such as nitronium salts (e.g., NO₂BF₄), to achieve nitration under milder conditions or with improved selectivity. numberanalytics.com

Aromatic Halogenation: The halogenation of aromatic compounds is another cornerstone of organic synthesis. numberanalytics.com Electrophilic aromatic halogenation typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), when using elemental chlorine or bromine. wikipedia.orgwikipedia.orgmt.com The catalyst polarizes the halogen-halogen bond, increasing the electrophilicity of the halogen and facilitating the attack by the aromatic ring. mt.com The reactivity of halogens follows the order F₂ > Cl₂ > Br₂ > I₂. wikipedia.org Due to the high reactivity of fluorine, direct fluorination is often difficult to control, and alternative methods are used. wikipedia.org Milder and more selective methods for halogenation continue to be an active area of research. chemistryviews.org

Retrosynthetic Analysis Approaches for the this compound Scaffold

Retrosynthetic analysis is a strategy used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, a plausible retrosynthetic approach involves a few key transformations.

A primary disconnection can be made at the C-N bond of the nitro group. This suggests that the final step could be the nitration of a dibromoaniline precursor.

Retrosynthetic Step 1: Nitration The target molecule, this compound, can be envisioned as the product of the nitration of 3,5-dibromoaniline (B181674). The amino group is a strong activating group and an ortho-, para-director. Therefore, nitration of 3,5-dibromoaniline would be expected to yield substitution at the ortho (positions 2, 4, 6) positions. Due to the presence of bromine atoms at positions 3 and 5, the likely positions for nitration are 2, 4, and 6. The formation of the 2-nitro isomer is a logical outcome, though the formation of other isomers is possible and would necessitate purification. A common method for this step would be the use of a mixture of concentrated nitric and sulfuric acids, often at low temperatures (e.g., 0–5°C) to control the reaction.

Retrosynthetic Step 2: Bromination The precursor, 3,5-dibromoaniline, can be synthesized from aniline. However, direct bromination of aniline is difficult to control and often leads to the formation of 2,4,6-tribromoaniline (B120722) due to the high activating nature of the amino group. A more controlled approach involves the protection of the amino group, for example, by acetylation to form acetanilide. The acetyl group is less activating than the amino group, allowing for more selective bromination. However, to achieve the 3,5-dibromo substitution pattern, a different strategy is required.

An alternative precursor for 3,5-dibromoaniline is 2,6-dibromo-4-nitroaniline via a deamination-reduction sequence or by starting from 3,5-dibromonitrobenzene. prepchem.comchemicalbook.com

Alternative Retrosynthetic Pathway Another approach starts from a different commercially available material, such as p-nitroaniline.

Dibromination: p-Nitroaniline can be dibrominated at the positions ortho to the activating amino group to yield 2,6-dibromo-4-nitroaniline. chemicalbook.com

Deamination: The amino group of 2,6-dibromo-4-nitroaniline can be removed via a diazotization reaction followed by reduction (e.g., with hypophosphorous acid) to give 3,5-dibromonitrobenzene. prepchem.com

Reduction: The nitro group of 3,5-dibromonitrobenzene can then be reduced to an amino group to yield 3,5-dibromoaniline. organic-chemistry.org

Nitration: Finally, as in the first approach, nitration of 3,5-dibromoaniline would yield the target molecule, this compound.

A direct synthesis route has also been described starting from 3,5-dibromoaniline, which undergoes nitration at the ortho position relative to the amino group using a mixture of nitric and sulfuric acids.

Structure

2D Structure

3D Structure

特性

分子式 |

C6H4Br2N2O2 |

|---|---|

分子量 |

295.92 g/mol |

IUPAC名 |

3,5-dibromo-2-nitroaniline |

InChI |

InChI=1S/C6H4Br2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2 |

InChIキー |

YZCKBVZDELGKKR-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C(=C1N)[N+](=O)[O-])Br)Br |

製品の起源 |

United States |

Synthetic Methodologies and Strategic Pathways to 3,5 Dibromo 2 Nitroaniline

Direct Synthesis Routes for 3,5-Dibromo-2-nitroaniline

Direct synthesis approaches offer an efficient means to produce this compound by performing a key chemical transformation on a precursor that already contains a significant portion of the final structure.

One of the most direct methods for synthesizing this compound is the electrophilic nitration of 3,5-dibromoaniline (B181674). In this reaction, the amino group (-NH₂) acts as a powerful activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to itself. Since the para position is already occupied by a bromine atom, the substitution occurs exclusively at one of the two equivalent ortho positions (C2 or C6).

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). minia.edu.eg The sulfuric acid acts as a catalyst by protonating the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion. minia.edu.eg To control the reaction and prevent over-nitration or side reactions, the temperature is generally kept low, often between 0 and 5°C. This method can achieve yields in the range of 60-70%.

Table 1: Ortho-Nitration of 3,5-Dibromoaniline

| Starting Material | Reagents | Conditions | Product | Yield |

| 3,5-Dibromoaniline | Conc. HNO₃, Conc. H₂SO₄ | 0–5°C | This compound | 60–70% |

An alternative direct approach involves the regioselective bromination of 2-nitroaniline (B44862). This pathway is more challenging due to the competing directing effects of the amino (-NH₂) and nitro (-NO₂) groups. The amino group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. masterorganicchemistry.com For the formation of this compound, the bromine atoms must be directed to the meta-positions relative to the nitro group, which are also the meta-positions relative to the amino group.

Standard bromination methods often lead to different isomers. For instance, a copper-catalyzed oxidative bromination of 2-nitroaniline using sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) primarily yields 4-bromo-2-nitroaniline (B116644) and the over-brominated product, 4,6-dibromo-2-nitroaniline. thieme-connect.comsci-hub.se This outcome is consistent with the strong directing power of the amino group to the para and ortho positions.

However, achieving the desired 3,5-dibromo substitution is possible under specific conditions where the electronic effects can be precisely manipulated. For example, the bromination of the structurally similar 2-amino-2′-nitrobiphenyl with bromine in acetic acid successfully yields 2-amino-3,5-dibromo-2′-nitrobiphenyl, demonstrating that substitution at the 3 and 5 positions can be achieved. vanderbilt.edu This suggests that a similar direct bromination of 2-nitroaniline may be feasible, although it is not the most commonly reported route due to the difficulty in controlling the regioselectivity.

Table 2: Outcomes of 2-Nitroaniline Bromination

| Starting Material | Reagents/Conditions | Major Product(s) | Reference |

| 2-Nitroaniline | CuSO₄·5H₂O, NaBr, Na₂S₂O₈ | 4-Bromo-2-nitroaniline, 4,6-Dibromo-2-nitroaniline | thieme-connect.comsci-hub.se |

| 2-Nitroaniline | Bromine in Acetic Acid (Hypothetical) | This compound (Desired) | N/A |

Multi-step Synthetic Sequences Incorporating this compound as an Intermediate

Multi-step syntheses provide greater control over the introduction of functional groups, often leading to higher purity and better yields of the final product by avoiding the formation of undesired isomers.

A logical multi-step strategy involves a defined sequence of halogenation and nitration reactions. The order of these steps is critical. For instance, starting with aniline (B41778), one could first perform a bromination followed by nitration. However, direct bromination of aniline is difficult to control and typically results in the formation of 2,4,6-tribromoaniline (B120722). Therefore, a more controlled sequence often involves the use of a protecting group, as detailed in the next section. An alternative sequence could involve the nitration of a substituted aniline followed by bromination.

To overcome the challenges of regioselectivity in direct electrophilic substitution, the amino group can be temporarily modified by a protecting group. pressbooks.pubuchicago.edu The most common strategy is the acetylation of the amine to form an acetamido group (-NHCOCH₃). This group is still an ortho-, para-director but is less activating than the amino group, which allows for more controlled subsequent reactions. magritek.com

A highly effective route to this compound starts with 2-nitroaniline, which is first acetylated using acetic anhydride (B1165640) to form 2-nitroacetanilide. The subsequent dibromination of 2-nitroacetanilide, for example using bromine in dichloromethane (B109758) with an iron(III) bromide catalyst, directs the bromine atoms to the 3 and 5 positions. This regioselectivity is guided by the meta-directing nitro group and the ortho-, para-directing acetamido group, which work in concert to favor substitution at the desired positions. The final step is the removal of the acetyl protecting group through hydrolysis, typically under acidic or basic conditions, to yield this compound.

Table 3: Synthesis via Amino Group Protection

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield |

| 1. Protection | 2-Nitroaniline | Acetic anhydride | 2-Nitroacetanilide | High |

| 2. Bromination | 2-Nitroacetanilide | Br₂, FeBr₃, Dichloromethane | N-Acetyl-3,5-dibromo-2-nitroaniline | 85–90% |

| 3. Deprotection | N-Acetyl-3,5-dibromo-2-nitroaniline | Acid or Base (Hydrolysis) | This compound | High |

Another synthetic strategy involves the selective reduction of a dinitro precursor. This pathway could begin with 1,3-dibromobenzene, which can be nitrated to form dinitro-dibromo-benzene isomers, such as 1,3-dibromo-2,4-dinitrobenzene. The subsequent challenge lies in the selective reduction of one nitro group over the other to generate the desired amino functionality.

The nitro group at the 2-position is sterically hindered by the two adjacent bromine atoms, which can influence its reactivity. Chemical reducing agents like iron (Fe) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation (e.g., H₂ over Pd/C) are commonly used to reduce nitro groups to amines. These conditions are often selective for the reduction of nitro groups without affecting aryl halides, making this a viable, though potentially complex, approach. bham.ac.ukconicet.gov.ar The selective reduction of one of two nitro groups can often be achieved by careful control of reaction conditions such as temperature, pressure, and catalyst choice.

Optimization of Reaction Conditions and Enhanced Yield Protocols

The synthesis of this compound is a nuanced process where the optimization of reaction conditions is paramount to achieving high yields and purity. Key parameters that are frequently manipulated include solvent systems, catalytic agents, temperature, and pressure.

Influence of Solvent Systems and Reaction Media on Selectivity and Yield

The choice of solvent system and reaction media is a critical factor that significantly influences the selectivity and yield in the synthesis of this compound. The polarity of the solvent can dictate the regioselectivity of bromination on aniline derivatives. thieme-connect.comlookchem.com

In the bromination of 2-nitroaniline, the solvent system plays a important role. For instance, the use of an acetic acid/water (AcOH/H₂O) mixture as the solvent at 40°C has been shown to afford the desired brominated product in a high yield of 88.7%. ccspublishing.org.cn Conversely, when dichloromethane-water (CH₂Cl₂-H₂O) was employed as the solvent, the bromination of 2-nitroaniline did not proceed, even with extended reaction times. ccspublishing.org.cn This highlights the profound impact of the solvent medium on the reaction's success.

The use of aqueous media, such as in systems employing aqueous aluminum bromide (AlBr₃), can offer benefits like eliminating the need for solvent retrieval and reducing product loss during workup. hrpub.org The insolubility of the brominated product in water facilitates its separation. hrpub.org In some procedures, after bromination in a solvent like ethanol, the addition of water can help precipitate the product, leading to high yields of the practically pure compound. semanticscholar.org

The effect of various solvents on the bromination of meta-substituted anilines has been systematically studied, with solvents ranging in polarity from dioxane to dimethyl sulfoxide (B87167) (DMSO). thieme-connect.com The regioselectivity of the bromination reaction is markedly dependent on the polarity of the solvent, allowing for the reaction to be tuned by selecting the appropriate medium. lookchem.com For example, in the bromination of 3-nitroaniline (B104315) with N-bromosuccinimide (NBS), different solvent systems lead to varying ratios of isomeric products, demonstrating the power of the solvent to direct the reaction's outcome.

| Solvent System | Temperature (°C) | Yield (%) | Reference |

| Acetic Acid/Water (AcOH/H₂O) | 40 | 88.7 | ccspublishing.org.cn |

| Dichloromethane/Water (CH₂Cl₂-H₂O) | - | No Reaction | ccspublishing.org.cn |

| Ethanol/Water | 50-55 | up to 80 | semanticscholar.org |

Catalytic Systems in Directed Halogenation and Nitration

Catalytic systems are instrumental in achieving directed halogenation and nitration, enhancing both the efficiency and selectivity of the synthesis of compounds like this compound. Transition-metal catalysts, in particular, have been explored for their ability to facilitate these transformations. ccspublishing.org.cnthieme-connect.com

For the bromination of anilines, various catalytic approaches have been developed to avoid the use of hazardous liquid bromine. ccspublishing.org.cn One such method involves the use of a copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) catalyst in conjunction with sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) as an oxidant. thieme-connect.com This system has been successfully applied to the bromination of 2-nitroaniline, yielding 4-bromo-2-nitroaniline with high selectivity. thieme-connect.com The optimization of this catalytic system showed that using 25 mol% of CuSO₄·5H₂O at a controlled temperature profile resulted in a 95% yield of the desired product. thieme-connect.com

Another innovative approach utilizes a ZnAl-BrO₃⁻-Layered Double Hydroxide (LDH) system, which acts as an oxidative brominating reagent. ccspublishing.org.cn This method allows for the selective bromination of anilines at ambient temperature in an acidic medium of acetic acid and water, without the need for an additional catalyst. ccspublishing.org.cn By controlling the stoichiometry of the LDH reagent, mono-, di-, or tri-brominated anilines can be selectively obtained in moderate to excellent yields. ccspublishing.org.cn

In the context of nitration, palladium-catalyzed ortho-selective C-H nitration of anilines has been achieved using a removable pyrimidine (B1678525) directing group. acs.org While not directly synthesizing this compound, this demonstrates the power of catalytic systems in directing nitration to specific positions on the aniline ring, a principle that can be applied to related syntheses. Similarly, iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) has been used as both a promoter and a nitro source for the regioselective nitration of anilines. acs.org

For halogenation, iron(III) bromide (FeBr₃) is a common catalyst used in the bromination of nitrated precursors. Research has shown that replacing iron(III) bromide with zinc bromide can reduce the formation of side-products by 22%.

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| CuSO₄·5H₂O / NaBr / Na₂S₂O₈ | 2-Nitroaniline | 4-Bromo-2-nitroaniline | 95 | thieme-connect.com |

| ZnAl-BrO₃⁻-LDHs / KBr | 2-Nitroaniline | Monobrominated product | 95 | ccspublishing.org.cn |

| Iron(III) bromide | 2-Nitroacetanilide | 3,5-Dibromo-2-nitroacetanilide | 85-90 | |

| Zinc bromide | 2-Nitroacetanilide | 3,5-Dibromo-2-nitroacetanilide | - |

Temperature and Pressure Profiling for Controlled Synthesis

Temperature and pressure are critical parameters that must be carefully controlled to ensure the selective and efficient synthesis of this compound. Temperature profiling, in particular, is crucial for managing reaction rates and preventing the formation of undesired byproducts.

In the nitration of 3,5-dibromoaniline, the reaction is typically conducted at a low temperature of 0–5°C to favor the desired ortho-nitration and achieve yields of 60–70%. Similarly, in the bromination of 2-nitroacetanilide, careful temperature control is necessary to prevent debromination.

The bromination of 2-nitroaniline using a ZnAl-BrO₃⁻-LDHs system is sensitive to temperature. At lower temperatures, the release rate of the bromate (B103136) from the LDH is slow, leading to a longer reaction time of 3 hours. ccspublishing.org.cn Increasing the reaction temperature does not necessarily increase the yield and can lead to a mixture of mono- and di-brominated products. ccspublishing.org.cn For the synthesis of a monobrominated product from 2-nitroaniline, a reaction temperature of 40°C was found to be optimal. ccspublishing.org.cn

In copper-catalyzed bromination of 2-nitroaniline, a specific temperature profile was employed. The reaction was initiated at 7°C for 2 hours and then allowed to proceed at 25°C for 22 hours to achieve a high yield of the desired 4-bromo-2-nitroaniline. thieme-connect.com

| Reaction | Temperature (°C) | Pressure (MPa/bar) | Key Outcome | Reference |

| Nitration of 3,5-dibromoaniline | 0–5 | Atmospheric | Favors ortho-nitration | |

| Bromination of 2-nitroaniline | 40 | Atmospheric | Optimal for monobromination | ccspublishing.org.cn |

| Copper-catalyzed bromination | 7 then 25 | Atmospheric | High yield of 4-bromo-2-nitroaniline | thieme-connect.com |

| Amination of 2,4-dichloronitrobenzene | 90–160 | 1.0–10.0 MPa | Synthesis of 5-chloro-2-nitroaniline (B48662) | google.com |

| Amination of 2,4,5-trichloro-nitrobenzene | 170–175 | 22–23 bar | High-pressure amination | google.com |

Advanced Purification and Isolation Techniques for High-Purity this compound

Achieving high purity of this compound is essential for its use in subsequent synthetic steps. Advanced purification and isolation techniques, primarily column chromatography and recrystallization, are employed to remove impurities and isolate the desired product.

Column chromatography is a widely used technique for the separation of nitroaniline isomers and other closely related impurities. slideplayer.comslideserve.comscielo.org.co The separation is based on the differential adsorption of the compounds onto a stationary phase, typically silica (B1680970) gel, and their elution with a suitable solvent system. slideplayer.comslideserve.com The progress of the separation is often monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure compound. slideplayer.comslideserve.comscielo.org.co For instance, in the synthesis of nitro-regioisomers of tetrahydroquinolines from 3-nitroanilines, the products were purified by column chromatography on silica gel using a petroleum ether-ethyl acetate (B1210297) eluent. scielo.org.co

Recrystallization is another powerful technique for purifying solid organic compounds. This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. In the synthesis of 4-propylthio-2-nitroaniline, recrystallization from methanol (B129727) is used as a refining step. google.com Similarly, in a synthesis of 3,5-dibromo-2-aminobenzaldehyde, the final product was purified by cooling crystallization from an ethyl acetate solution after treatment with activated carbon for decolorizing. google.com

In some cases, a combination of techniques is necessary. For the purification of 4-bromo-2-nitrobenzaldehyde, the crude product was partially crystallized from warm ethanol. semanticscholar.org For the purification of intermediate compounds in multi-step syntheses, fractional crystallization can be employed. google.com

The choice of purification method depends on the nature of the impurities and the physical properties of the target compound. For example, if the impurities are isomers with similar polarities, a highly efficient chromatographic method like High-Performance Liquid Chromatography (HPLC) may be required for analysis and, in some cases, for preparative separation. slideplayer.comslideserve.com In other instances, a simple filtration and washing procedure may be sufficient if the product precipitates out of the reaction mixture in high purity. semanticscholar.org

| Compound/Mixture | Purification Method | Stationary Phase/Solvent | Monitoring Technique | Reference |

| o-nitroaniline and p-nitroaniline isomers | Column Chromatography | Silica gel | TLC, HPLC | slideplayer.comslideserve.com |

| Nitro-regioisomers of tetrahydroquinolines | Column Chromatography | Silica gel / Petroleum ether-ethyl acetate | TLC | scielo.org.co |

| 5-chloro-2-nitroanilines | Recrystallization | Methanol | - | google.com |

| 3,5-dibromo-2-aminobenzaldehyde | Recrystallization | Ethyl acetate | - | google.com |

| 4-bromo-2-nitrobenzaldehyde | Partial Crystallization | Ethanol | - | semanticscholar.org |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of 3,5 Dibromo 2 Nitroaniline

Electrophilic Aromatic Substitution Reactions on 3,5-Dibromo-2-nitroaniline

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. dalalinstitute.com The reactivity of the benzene (B151609) ring towards electrophiles is profoundly influenced by the nature of the substituents it carries. msu.edu Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). libretexts.org

In the case of this compound, the substituents present a complex scenario:

Amino Group (-NH₂): The amino group is a powerful activating group. doubtnut.com Through its electron-donating resonance effect, it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. doubtnut.com

Nitro Group (-NO₂): The nitro group is a strong deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring significantly less reactive towards electrophiles. msu.edulibretexts.org

Bromo Groups (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because of their electron-donating resonance effect, which stabilizes the intermediate carbocation (arenium ion) when the attack occurs at these positions. msu.edu

Nucleophilic Aromatic Substitution (NAS) Chemistry of this compound

Nucleophilic aromatic substitution (NAS) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. orgosolver.com The reaction typically proceeds via a two-step addition-elimination (SNAr) mechanism. pressbooks.pub

The reactivity of this compound in NAS reactions is primarily governed by the powerful electronic effects of its substituents. The trends in NAS are generally the reverse of those in EAS. masterorganicchemistry.com

Nitro Group (-NO₂): The nitro group is a strong activating group for NAS when positioned ortho or para to a potential leaving group (like a halogen). masterorganicchemistry.comncrdsip.com It strongly withdraws electron density from the ring, facilitating the initial attack by a nucleophile. masterorganicchemistry.com Crucially, it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. pressbooks.publibretexts.org In this compound, the nitro group is ortho to the bromine atom at C3, strongly activating it as a leaving group.

Bromo Groups (-Br): The bromine atoms serve two roles. They contribute to the deactivation of the ring via their inductive effect, making it more electrophilic. More importantly, they can function as leaving groups during the substitution reaction. smolecule.com

Amino Group (-NH₂): The electron-donating amino group generally deactivates the ring towards nucleophilic attack. However, in this molecule, its deactivating influence is overshadowed by the potent activating effect of the ortho-nitro group.

The net effect is a molecule primed for nucleophilic attack, especially at the C3 or C5 positions, leading to the displacement of a bromide ion. The presence of the nitro group is critical for the feasibility of this reaction under moderate conditions. pressbooks.pub

The SNAr mechanism involves two main steps:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). This step is typically the slow, rate-determining step because it involves the temporary loss of aromaticity. pressbooks.pubncrdsip.com

Elimination of the leaving group: The leaving group (in this case, Br⁻) departs, and the aromaticity of the ring is restored. This step is generally fast. ncrdsip.com

The rate of SNAr reactions is influenced by several factors:

Leaving Group Ability: In activated NAS reactions, the typical leaving group trend is F > Cl ≈ Br > I. This counterintuitive order, known as the "element effect," arises because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comnih.gov The high electronegativity of fluorine strongly activates the ring towards attack, accelerating the reaction despite the strength of the C-F bond. masterorganicchemistry.com

Reaction Conditions: NAS reactions are often carried out in polar aprotic solvents, which can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Oxidation and Reduction Chemistry of Functional Groups within this compound

The functional groups on this compound can undergo independent oxidation and reduction reactions, providing pathways to other valuable chemical intermediates.

The electrochemical oxidation of aniline (B41778) and its derivatives typically begins with the loss of one electron from the nitrogen atom of the amino group to form a radical cation. mdpi.com The stability and subsequent reaction pathways of this intermediate depend on the other substituents on the ring and the reaction medium. mdpi.com

For substituted nitroanilines, the general mechanism involves:

Formation of a Radical Cation: The initial step is the one-electron oxidation of the amino group. The presence of electron-withdrawing groups like nitro and bromo makes this oxidation more difficult, requiring a higher oxidation potential compared to unsubstituted aniline. mdpi.com

Studies on p-nitroaniline have shown that its oxidation can proceed through the formation of intermediates with a quinoid structure, followed by ring-opening and eventual mineralization to CO₂ and H₂O under certain conditions. researchgate.netdnu.dp.ua The specific pathway for this compound would be influenced by the steric and electronic effects of the bromo substituents, but the initial oxidation site is expected to be the amino group.

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis, as amines are crucial building blocks for pharmaceuticals, dyes, and agrochemicals. nih.govjsynthchem.com In molecules like this compound, the key challenge is chemoselectivity: reducing the nitro group without affecting the bromine substituents (reductive dehalogenation). nih.gov

A variety of methods have been developed for the selective reduction of halogenated nitroarenes:

Catalytic Transfer Hydrogenation: This is a highly effective and selective method. Using hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) as a hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst allows for the efficient reduction of the nitro group while preserving the C-Br bonds. nih.govorganic-chemistry.org The reaction conditions can be tuned; for instance, mild reflux heating favors selective nitro reduction, while more energetic conditions like microwave heating can lead to dehalogenation as well. organic-chemistry.org

Catalytic Hydrogenation: Traditional catalytic hydrogenation with hydrogen gas (H₂) and a catalyst like Raney Nickel is also effective. The reduction of 4,5-dibromo-2-nitroaniline (B8493906) to 4,5-dibromo-o-phenylenediamine has been successfully achieved using this method. prepchem.com

Metal/Acid Systems: Classic reduction methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl) can also be employed. masterorganicchemistry.com

Other Reagents: Systems like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes have been developed to enhance the reducing power and selectivity for this transformation. jsynthchem.com Elemental sulfur with a mild base also provides a metal-free alternative for this reduction. researchgate.net

The choice of reagent and reaction conditions is critical to ensure high yields of the desired diaminobromobenzene product without significant loss of the halogen substituents.

Data Tables

Table 1: Selected Methods for the Reduction of Halogenated Nitroarenes

| Reagent System | Substrate Type | Product | Key Features | Citation(s) |

| Hydrazine hydrate, Pd/C, MeOH | Halogenated nitroarenes | Halogenated anilines | High efficiency and selectivity; mild conditions prevent dehalogenation. | nih.gov, organic-chemistry.org |

| H₂, Raney Nickel, Ethanol | 4,5-Dibromo-2-nitroaniline | 4,5-Dibromo-o-phenylenediamine | Effective for complete reduction of the nitro group. | prepchem.com |

| Elemental Sulfur, Mild Base (e.g., Na₂S) | Aromatic nitro compounds | Anilines | Metal-free method; tolerates a range of functional groups. | researchgate.net |

| NaBH₄, Ni(PPh₃)₄, EtOH | Nitroaromatic compounds | Amines | A novel system to enhance the reducing power of NaBH₄. | jsynthchem.com |

| H₂, Pt/CMK-3-HQ | Halogenated nitroarenes | Haloanilines | Highly active and chemoselective catalyst system. | acs.org |

Acid-Base Equilibria and Protonation States of the Aniline Moiety in Various Media

The basicity of the aniline moiety in this compound is significantly influenced by the electronic effects of its substituents and the nature of the surrounding medium. The acid-base equilibrium involves the protonation of the amino group (-NH₂) to form its conjugate acid (-NH₃⁺). The position of this equilibrium, and thus the pKa of the conjugate acid, is a critical parameter determining the compound's reactivity and solubility in different environments.

The fundamental factors governing the basicity of an aromatic amine are the availability of the nitrogen lone pair to accept a proton. stackexchange.com This is modulated by inductive effects, resonance effects, and solvation. stackexchange.comfiveable.me In the case of this compound, the presence of three strong electron-withdrawing groups—two bromine atoms and a nitro group—dramatically reduces the electron density on the aniline nitrogen, making it a very weak base. fiveable.me

The nitro group, being in the ortho position relative to the amino group, exerts a strong electron-withdrawing influence through both the negative inductive (-I) and negative mesomeric (-M) effects. However, steric hindrance between the bulky nitro group and the amino group can force the nitro group out of the plane of the benzene ring, potentially inhibiting its resonance effect to some extent (a phenomenon known as steric inhibition of resonance). stackexchange.com The two bromine atoms in the meta positions relative to the amino group also contribute to the decreased basicity through their strong -I effect.

In addition to electronic effects, intramolecular hydrogen bonding between one of the amino hydrogens and an oxygen atom of the ortho-nitro group is expected. cdnsciencepub.comacs.org This interaction can stabilize the neutral form of the molecule, making the lone pair on the amino nitrogen less available for protonation and thus further decreasing the basicity.

The protonation of substituted nitroanilines can be complex. While the primary site of protonation is typically the amino nitrogen, computational studies on related compounds like N-propyl-2-nitroaniline have shown that protonation can also occur on an oxygen atom of the nitro group. nih.gov The relative stability of the N-protonated versus O-protonated species is dependent on the specific molecular structure and the surrounding medium.

The nature of the solvent plays a crucial role in the acid-base equilibria. mdpi.com Protic solvents, such as water and alcohols, can solvate both the neutral amine and its protonated form through hydrogen bonding, which generally enhances basicity. fiveable.me However, in ortho-substituted nitroanilines, the strong intramolecular hydrogen bond may not be broken even in polar, hydrogen-bond-accepting solvents like dimethyl sulfoxide (B87167) (DMSO). cdnsciencepub.com Aprotic solvents typically decrease the basicity of amines compared to protic solvents. fiveable.me The dielectric constant of the solvent also influences the stability of the resulting ions. fiveable.me The determination of pKa values for weakly basic amines like substituted nitroanilines is often performed using spectrophotometric methods in mixed solvents or strongly acidic media, requiring the use of acidity functions. dtic.milijper.orgegyankosh.ac.in

Given the strong electron-withdrawing character of the substituents, the pKa of the conjugate acid of this compound is expected to be very low, likely in the negative range, similar to other poly-substituted nitroanilines. dtic.milguidechem.com

Table 3.4.1: Experimental pKa Values of Selected Substituted Anilines for Comparison

This table presents the pKa values of the conjugate acids of several related aniline compounds to provide context for the expected basicity of this compound.

| Compound | Substituents | pKa of Conjugate Acid | Comments |

| Aniline | None | 4.6 | Reference compound. |

| p-Nitroaniline | 4-NO₂ | 1.0 | Electron-withdrawing group decreases basicity. dtic.mil |

| m-Nitroaniline | 3-NO₂ | 2.46 | -M effect is absent from the meta position, so it is more basic than p-nitroaniline. pku.edu.cn |

| 4-Chloro-2-nitroaniline | 4-Cl, 2-NO₂ | -1.02 | Multiple electron-withdrawing groups significantly lower the pKa. nih.gov |

| 3,5-Dibromoaniline (B181674) | 3,5-Br₂ | 2.34 | Two electron-withdrawing bromo groups decrease basicity. pku.edu.cn |

| 2,6-Dibromo-4-nitroaniline (B165464) | 2,6-Br₂, 4-NO₂ | -3.43 (Predicted) | Strong electron withdrawal from three substituents leads to very low predicted basicity. guidechem.com |

Derivatization and Advanced Chemical Transformations of 3,5 Dibromo 2 Nitroaniline

Acylation and Amidation Reactions of the Primary Amino Group

The primary amino group of 3,5-Dibromo-2-nitroaniline is amenable to standard acylation and amidation reactions, providing a straightforward method for the introduction of various acyl groups. This transformation is typically achieved through reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a suitable base or under acidic conditions. quora.com The acylation serves not only to introduce new functional groups but also to modify the electronic properties of the aniline (B41778) ring and can act as a protecting group for the amine in subsequent reactions. quora.com

A notable example of this transformation is the synthesis of N-Acetyl this compound. bldpharm.compharmaffiliates.com This reaction involves the treatment of this compound with an acetylating agent like acetic anhydride (B1165640). The resulting acetamide (B32628) features a less nucleophilic nitrogen atom compared to the parent aniline, which can influence the regioselectivity of further chemical modifications. The introduction of the acetyl group can be confirmed by spectroscopic methods, where the appearance of a new carbonyl signal in the IR and 13C NMR spectra, along with a characteristic methyl singlet in the 1H NMR spectrum, would be indicative of successful acylation.

Table 1: Example of Acylation of this compound

| Reactant | Reagent | Product | Reference |

|---|

The general mechanism for N-acylation with an acyl chloride involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. The use of a base is often employed to neutralize the HCl byproduct and drive the reaction to completion.

Diazotization and Azo-Coupling Reactions Utilizing this compound

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. This reaction is typically carried out at low temperatures (0-5 °C) using a solution of sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid. icrc.ac.irbiotechjournal.innih.gov The resulting diazonium salt is a highly versatile intermediate in organic synthesis, although often unstable and used in situ. google.com

These diazonium salts are weak electrophiles and can react with electron-rich aromatic compounds, such as phenols and naphthols, in electrophilic aromatic substitution reactions known as azo-coupling. biotechjournal.inkashanu.ac.ir This reaction is fundamental to the synthesis of a large class of compounds known as azo dyes. google.com The coupling of diazotized this compound with a coupling partner like β-naphthol would be expected to yield a highly colored azo compound. The position of the azo linkage on the coupling partner is directed by the activating group (e.g., the hydroxyl group of the naphthol). biotechjournal.in

The general procedure involves the slow addition of the cold diazonium salt solution to a cooled alkaline solution of the coupling partner. google.com The electron-withdrawing nitro and bromo substituents on the diazonium salt derived from this compound would enhance its electrophilicity, facilitating the coupling reaction.

Table 2: General Scheme for Diazotization and Azo-Coupling

| Starting Material | Reaction | Intermediate | Coupling Partner | Product Class |

|---|

During the azo-coupling reaction with phenols, it has been observed in some cases involving o-nitroanilines that a nucleophilic displacement of the nitro group can occur. researchgate.net

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Ullmann) for Diversification

The bromine atoms on the aromatic ring of this compound are susceptible to displacement via palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.orgnih.govrsisinternational.org Given that this compound is an unprotected ortho-bromoaniline, it is a suitable substrate for this reaction. nih.gov This methodology would allow for the selective replacement of one or both bromine atoms with a variety of aryl, heteroaryl, or vinyl groups, leading to a diverse range of substituted nitroaniline derivatives. The reactivity of the two bromine atoms may differ, potentially allowing for selective mono- or di-substitution by carefully controlling the reaction conditions. beilstein-journals.org

The Ullmann reaction (or Ullmann condensation) is a copper-catalyzed reaction that can be used to form carbon-carbon bonds (synthesis of biaryls) or carbon-nitrogen/carbon-oxygen bonds from aryl halides. The classic Ullmann reaction involves the self-coupling of an aryl halide in the presence of copper at elevated temperatures. More contemporary Ullmann-type reactions involve the coupling of an aryl halide with an alcohol, amine, or thiol. This methodology could potentially be applied to this compound to introduce new substituents at the bromine-bearing positions, although it often requires harsher reaction conditions compared to palladium-catalyzed methods. umass.edu

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction | Catalyst | Coupling Partner | Bond Formed | Potential Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium complex (e.g., Pd(PPh₃)₄) | Arylboronic acid | C-C | Aryl-substituted 2-nitroaniline (B44862) |

Cyclization and Heterocycle Formation via this compound Precursors

This compound and its derivatives are valuable starting materials for the synthesis of various heterocyclic compounds. The strategic manipulation of the amino, nitro, and bromo functional groups allows for the construction of fused ring systems.

Quinazolinone Derivatives: The synthesis of 6,8-dibromo-substituted quinazolin-4(3H)-ones often utilizes 3,5-dibromoanthranilic acid as a key intermediate. this compound can serve as a precursor to this intermediate through a sequence of reactions involving the reduction of the nitro group to an amine, followed by diazotization and cyanation of the newly formed amino group, and subsequent hydrolysis of the nitrile to a carboxylic acid. A more direct approach involves the reduction of the nitro group to an amine, yielding a diamine which can then be cyclized with various reagents to form the quinazolinone ring system. For instance, reaction with an acyl chloride would first form an amide, which can then undergo cyclization.

Quinoline (B57606) Derivatives: The synthesis of 6,8-dibromoquinoline (B11842131) derivatives can be achieved from brominated anilines. researchgate.net A plausible synthetic route starting from this compound would first involve the reduction of the nitro group to yield 3,5-dibromo-1,2-diaminobenzene. This diamine could then be subjected to cyclization reactions, such as the Skraup or Doebner-von Miller reactions, which involve condensation with α,β-unsaturated carbonyl compounds or their precursors, to construct the quinoline core.

The construction of pyrazole (B372694) rings typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a molecule with a similar reactive framework. nih.govorganic-chemistry.orgnih.gov A synthetic pathway to pyrazole-containing heterocycles from this compound could involve its transformation into a hydrazine derivative. Alternatively, derivatives of this compound can be used to build more complex structures that incorporate a pyrazole ring. For example, 6,8-dibromoquinazolin-4(3H)-ones, which can be synthesized from precursors related to this compound, have been reacted with hydrazine hydrate (B1144303) to form pyrazolyl-quinazolin-4(3H)-ones. This involves the hydrazine reacting with the quinazolinone core to form a new heterocyclic ring.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond and are typically formed by the condensation of a primary amine with an aldehyde or a ketone. rsisinternational.orgnih.gov The primary amino group of this compound can readily undergo this reaction. The condensation with an aromatic aldehyde, for instance, would proceed under acid or base catalysis, or upon heating, to yield the corresponding N-arylidene-3,5-dibromo-2-nitroaniline. rsisinternational.org

This reaction is generally reversible. nih.gov The stability of the resulting Schiff base is often enhanced by conjugation, making aromatic aldehydes particularly suitable reaction partners. The formation of the imine can be confirmed by the appearance of a characteristic C=N stretching frequency in the IR spectrum.

Table 4: General Reaction for Schiff Base Formation

| Reactants | Conditions | Product |

|---|

Condensation Polymerization and Macromolecular Synthesis

The direct involvement of this compound in condensation polymerization is significantly hindered by the electronic properties of its functional groups. The nitro group (-NO₂) is strongly electron-withdrawing, which deactivates the adjacent amino group (-NH₂), reducing its nucleophilicity. This makes the amino group less reactive towards electrophilic monomers, such as diacid chlorides or dianhydrides, which are common partners in condensation polymerization reactions like polyamide and polyimide synthesis. Consequently, to utilize this compound in macromolecular synthesis, it is typically first derivatized to a more reactive monomer.

A crucial chemical transformation in this context is the reduction of the nitro group to a primary amine. This conversion transforms this compound into 3,5-dibromobenzene-1,2-diamine (B72946). This resulting ortho-phenylenediamine is a versatile monomer for various condensation polymerizations due to the presence of two nucleophilic amino groups.

One notable example of macromolecular synthesis involves the polycondensation of a closely related isomer, 3,6-dibromo-1,2-phenylenediamine, with a fluorene-based comonomer. In a study, this dibromo-diamine was reacted with 2,7-bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (B3049558) via a palladium-complex-catalyzed polycondensation. acs.org This reaction produced a high molecular weight polymer consisting of alternating 1,2-phenylenediamine-3,6-diyl and 9,9-dioctylfluorene-2,7-diyl units. acs.org The resulting polymer demonstrated a weight-average molecular weight (Mw) of 78,000 and an intrinsic viscosity of 0.74 dL g⁻¹. acs.org

The primary amino groups on the polymer backbone derived from the dibromo-1,2-phenylenediamine monomer offer sites for further chemical transformations. For instance, these groups can react with aromatic boronic acids to form diazaborole rings in the side chain of the polymer. acs.org This post-polymerization modification can be used to tune the properties of the final macromolecule, such as its thermal stability and photoluminescence. acs.org The introduction of the diazaborole ring was found to enhance the intensity of photoluminescence. acs.org

The general approach of reducing the nitroaniline to a diamine opens up possibilities for the synthesis of various high-performance polymers. For instance, 3,5-dibromobenzene-1,2-diamine could theoretically be used in the synthesis of:

Polyamides: By reacting with diacid chlorides (e.g., terephthaloyl chloride or isophthaloyl chloride), polyamides with bromine atoms on the polymer backbone could be formed. These polymers would be expected to have enhanced flame retardancy and modified solubility due to the presence of the halogen atoms.

Polyimides: Condensation with aromatic dianhydrides (e.g., pyromellitic dianhydride) would lead to the formation of polyimides. The bromine substituents would likely influence the polymer's thermal properties, solubility, and gas permeability.

Polybenzimidazoles (PBIs): The reaction of ortho-phenylenediamines with dicarboxylic acids or their derivatives is a standard method for synthesizing PBIs, a class of polymers known for their exceptional thermal and chemical stability. The bromine atoms would be retained on the benzimidazole (B57391) ring, potentially affecting the polymer's properties.

While specific research on the polymerization of 3,5-dibromobenzene-1,2-diamine is not extensively documented, the principles of condensation polymerization and the known reactivity of ortho-phenylenediamines provide a strong basis for its potential in creating novel macromolecules. The research on the 3,6-dibromo isomer serves as a valuable proof-of-concept for the successful incorporation of such brominated diamines into polymer backbones.

Table 1: Polymerization of a Dibromo-1,2-phenylenediamine Derivative

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer | Molecular Weight (Mw) | Intrinsic Viscosity |

| 3,6-dibromo-1,2-phenylenediamine | 2,7-bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene | Pd-complex-catalyzed polycondensation | Alternating copolymer of 1,2-phenylenediamine-3,6-diyl and 9,9-dioctylfluorene-2,7-diyl units | 78,000 | 0.74 dL g⁻¹ |

Table 2: Potential Polymer Classes from 3,5-Dibromobenzene-1,2-diamine

| Polymer Class | Co-monomer Type | Potential Properties |

| Polyamides | Diacid chlorides (e.g., terephthaloyl chloride) | Enhanced flame retardancy, modified solubility |

| Polyimides | Aromatic dianhydrides (e.g., pyromellitic dianhydride) | Modified thermal properties, solubility, and gas permeability |

| Polybenzimidazoles | Dicarboxylic acids (e.g., isophthalic acid) | High thermal and chemical stability, potential for modified properties due to bromine substitution |

Advanced Spectroscopic and Spectrometric Characterization of 3,5 Dibromo 2 Nitroaniline and Its Derivatives

Vibrational Spectroscopy for Molecular Structure and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

For the related compound 2,6-Dibromo-4-nitroaniline (B165464) , the FT-IR spectrum shows characteristic bands that can be assigned to its specific functional groups. The primary amino (-NH₂) group exhibits symmetric and asymmetric stretching vibrations. The nitro (-NO₂) group, a strong electron-withdrawing group, also has distinct symmetric and asymmetric stretching modes. The presence of bromine atoms and the benzene (B151609) ring itself contributes to a complex pattern of vibrations in the fingerprint region. A detailed assignment of the principal vibrational frequencies from the FT-IR spectrum of 2,6-Dibromo-4-nitroaniline is presented in Table 1. nih.gov

Table 1: FT-IR Characteristic Band Assignment for 2,6-Dibromo-4-nitroaniline nih.gov

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3482 | Strong | Asymmetric NH₂ stretching |

| 3371 | Strong | Symmetric NH₂ stretching |

| 1621 | Strong | NH₂ scissoring (bending) |

| 1587 | Medium | Asymmetric NO₂ stretching |

| 1468 | Strong | C-C stretching of the aromatic ring |

| 1311 | Strong | Symmetric NO₂ stretching |

| 1241 | Strong | C-N stretching |

| 878 | Medium | C-H out-of-plane bending |

| 732 | Medium | C-Br stretching |

Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional information for structural analysis.

In the Raman spectrum of 2,6-Dibromo-4-nitroaniline , the symmetric vibrations of the nitro group and the vibrations of the carbon skeleton are often prominent. The C-Br stretching modes are also readily identifiable. These vibrational modes help confirm the assignments made from the FT-IR spectrum and provide a more complete picture of the molecular structure. Key vibrational modes identified from the FT-Raman spectrum of 2,6-Dibromo-4-nitroaniline are detailed in Table 2. nih.gov

Table 2: FT-Raman Vibrational Mode Identification for 2,6-Dibromo-4-nitroaniline nih.gov

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3370 | Weak | Symmetric NH₂ stretching |

| 1622 | Medium | NH₂ scissoring (bending) |

| 1588 | Weak | Asymmetric NO₂ stretching |

| 1312 | Very Strong | Symmetric NO₂ stretching |

| 1241 | Medium | C-N stretching |

| 825 | Medium | NO₂ scissoring |

| 732 | Strong | C-Br stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of 3,5-Dibromo-2-nitroaniline, one would expect to see signals for the amino (-NH₂) protons and the aromatic protons.

Amino Protons (-NH₂): These protons would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Aromatic Protons: The benzene ring has two protons. Due to the substitution pattern, these protons (at C4 and C6) would be in different chemical environments and would appear as two distinct signals. They would likely appear as doublets due to coupling with each other. The electron-withdrawing effects of the nitro and bromine groups would shift these signals downfield. For the related compound 2,6-dibromo-4-nitroaniline , the two equivalent aromatic protons appear as a singlet at 8.27 ppm, while the amino protons appear as a singlet at 6.79 ppm in DMSO-d6.

Table 3: Representative ¹H NMR Data for a Dibromonitroaniline Isomer

| Compound | Solvent | Aromatic Protons (ppm) | Amino Protons (ppm) |

|---|

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, six distinct signals would be expected in the broadband decoupled ¹³C NMR spectrum, corresponding to the six carbon atoms of the benzene ring.

The chemical shifts would be influenced by the attached substituents:

C-NH₂: The carbon atom attached to the amino group would be shielded relative to the others.

C-NO₂: The carbon atom bonded to the nitro group would be significantly deshielded.

C-Br: The carbons attached to the bromine atoms would also be deshielded, though typically less so than the C-NO₂.

C-H: The carbons bonded to hydrogen would have shifts influenced by the neighboring substituents.

For the isomer 2,6-dibromo-4-nitroaniline , the ¹³C NMR spectrum shows four signals corresponding to its four unique carbon environments.

Table 4: ¹³C NMR Chemical Shift Data for 2,6-Dibromo-4-nitroaniline

| Compound | Solvent | C1 (ppm) | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) |

|---|

While specific 2D NMR data for this compound is not available, these techniques would be essential for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons. A cross-peak between the two aromatic doublet signals would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively assign the ¹³C signals for the two carbons bearing hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning the quaternary (non-protonated) carbons. For instance, the amino protons could show correlations to the C1, C2, and C6 carbons, while the aromatic protons would show correlations to neighboring carbons, allowing for the complete and unambiguous assignment of the entire carbon skeleton.

These advanced techniques, used in concert, provide a powerful methodology for the complete and detailed structural elucidation of complex substituted aromatic compounds like this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing precise information about its molecular mass and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. The theoretical exact mass of the neutral molecule and its protonated form can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br).

The presence of two bromine atoms introduces a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. libretexts.orgtutorchase.com Consequently, molecules containing two bromine atoms will exhibit a distinctive triplet peak pattern in the mass spectrum for the molecular ion:

An M peak (containing two ⁷⁹Br isotopes).

An M+2 peak (containing one ⁷⁹Br and one ⁸¹Br isotope).

An M+4 peak (containing two ⁸¹Br isotopes).

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of two bromine atoms in the molecule.

| Species | Elemental Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] (with ²x⁷⁹Br) | C₆H₄⁷⁹Br₂N₂O₂ | 293.8639 |

| [M+H]⁺ (with ²x⁷⁹Br) | C₆H₅⁷⁹Br₂N₂O₂⁺ | 294.8717 |

| [M+2] (with ¹x⁷⁹Br, ¹x⁸¹Br) | C₆H₄⁷⁹Br⁸¹BrN₂O₂ | 295.8619 |

| [M+4] (with ²x⁸¹Br) | C₆H₄⁸¹Br₂N₂O₂ | 297.8599 |

Fragmentation Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides structural confirmation by analyzing the fragmentation patterns of the parent ion. The fragmentation of nitro and halogen-containing aromatic compounds is complex, often involving competitive pathways with losses of radicals or neutral molecules. bohrium.comresearchgate.net For protonated this compound, fragmentation is initiated by the cleavage of the weakest bonds and rearrangement processes, influenced by the ortho-effect between the nitro and amino groups.

Common fragmentation pathways for halogenated nitroanilines include:

Loss of Nitro Group: Elimination of •NO₂ (46 Da) or HNO₂ (47 Da).

Loss of •OH Radical: A characteristic fragmentation for ortho-nitroanilines, involving hydrogen transfer from the amino group to the nitro group, followed by the loss of an •OH radical (17 Da).

Loss of Halogens: Cleavage of the C-Br bond, resulting in the loss of a •Br radical (79/81 Da) or HBr (80/82 Da).

Ring Fragmentation: Subsequent fragmentation of the aromatic ring can lead to smaller ions, such as the loss of CO or HCN. nih.gov

The analysis of these fragmentation pathways allows for the precise confirmation of the substituent arrangement on the aniline (B41778) ring.

| Proposed Fragment Ion | Elemental Formula | Mass Loss (Da) | Description |

|---|---|---|---|

| [M+H - OH]⁺ | C₆H₄Br₂N₂O⁺ | 17 | Loss of hydroxyl radical (ortho-effect) |

| [M+H - NO₂]⁺ | C₆H₅Br₂N⁺ | 46 | Loss of nitrogen dioxide radical |

| [M+H - HNO₂]⁺ | C₆H₄Br₂N⁺ | 47 | Loss of nitrous acid |

| [M+H - Br]⁺ | C₆H₅BrN₂O₂⁺ | 79/81 | Loss of bromine radical |

| [M+H - HBr]⁺ | C₆H₄BrN₂O₂⁺ | 80/82 | Loss of hydrogen bromide |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

UV-Vis spectroscopy is employed to study the electronic transitions within this compound. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). libretexts.org The spectrum of nitroanilines is typically characterized by an intense absorption band in the UV-Vis region, which is attributed to a π → π* electronic transition with significant intramolecular charge-transfer (ICT) character. ulisboa.pt

This charge transfer occurs from the electron-donating amino group (-NH₂) to the electron-withdrawing nitro group (-NO₂), mediated by the π-system of the benzene ring. The wavelength of maximum absorption (λmax) is sensitive to the substitution pattern on the ring and the solvent polarity. researchgate.net

For this compound, the key spectral features are influenced by:

Ortho-Nitroaniline Chromophore: The primary electronic transition is related to that of 2-nitroaniline (B44862), which typically shows a major absorption band around 400-430 nm. researchgate.netresearchgate.net

Substituent Effects: The two bromine atoms act as auxochromes. While they are electron-withdrawing via induction, their lone pairs can participate in resonance, potentially leading to a bathochromic (red) shift of the λmax compared to 2-nitroaniline. Theoretical studies on p-nitroaniline derivatives have shown that electron-donating groups cause a redshift, while electron-withdrawing groups can cause a blueshift. researchgate.net The net effect in this compound would depend on the interplay of these electronic factors.

Solvatochromism: The position of the ICT band is expected to shift with solvent polarity, a phenomenon known as solvatochromism. This shift provides information about the change in dipole moment between the ground and excited states.

| Compound | Reported λmax (nm) | Transition Type |

|---|---|---|

| o-Nitroaniline | ~428 | π → π* (ICT) researchgate.net |

| m-Nitroaniline | ~375 | π → π* (ICT) researchgate.net |

| p-Nitroaniline | ~395 | π → π* (ICT) researchgate.net |

| 1,3-Butadiene | 217 | π → π* libretexts.org |

Specialized Spectroscopic Techniques for Elemental and Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical (oxidation) state of the elements within the top few nanometers of a sample. When applied to this compound, XPS can confirm the presence of C, N, O, and Br and differentiate between the chemically distinct nitrogen atoms of the amino and nitro groups.

Interpretation of the high-resolution XPS spectra would reveal:

N1s Spectrum: Two distinct peaks are expected in the N1s region. The nitrogen in the electron-donating amino group (-NH₂) will appear at a lower binding energy, while the nitrogen in the strongly electron-withdrawing and oxidized nitro group (-NO₂) will appear at a significantly higher binding energy. Studies on p-nitroaniline have demonstrated this clear separation. researchgate.net

Br3d Spectrum: A doublet (3d₅/₂ and 3d₃/₂) characteristic of bromine covalently bonded to a carbon atom would be observed.

C1s Spectrum: The C1s spectrum will be a complex envelope of peaks corresponding to carbons bonded to other carbons/hydrogen, the amino group (C-N), the nitro group (C-NO₂), and bromine (C-Br).

O1s Spectrum: A single peak corresponding to the two equivalent oxygen atoms in the nitro group is expected.

| Core Level | Functional Group | Expected Binding Energy Range (eV) | Key Information |

|---|---|---|---|

| N1s | Amino (-NH₂) | ~399-401 | Differentiation of nitrogen chemical states researchgate.net |

| N1s | Nitro (-NO₂) | ~405-407 | |

| Br3d | Aryl Bromide (C-Br) | ~70-72 | Confirmation of bromine presence |

| O1s | Nitro (-NO₂) | ~532-534 | Confirmation of oxygen in nitro group |

| C1s | Aromatic Ring | ~284-287 | Complex signal from different carbon environments |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule (no unpaired electrons), EPR spectroscopy is crucial for studying its radical intermediates, which can be formed during chemical reactions, electrochemical processes, or upon irradiation. researchgate.net

A common radical intermediate of nitroaromatic compounds is the nitro radical anion, formed by a one-electron reduction. The EPR spectrum of the this compound radical anion would provide detailed information about its electronic structure. The key features of the spectrum are the g-factor and the hyperfine coupling constants:

g-factor: This value is characteristic of the radical's electronic environment.

Hyperfine Coupling: The unpaired electron's spin interacts with the magnetic moments of nearby nuclei, splitting the EPR signal. Significant hyperfine coupling is expected with:

The ¹⁴N nucleus of the nitro group (I=1), which will split the signal into a primary triplet.

The ¹⁴N nucleus of the amino group (I=1), causing further splitting.

The ring protons.

The ⁷⁹Br (I=3/2) and ⁸¹Br (I=3/2) nuclei, which could lead to complex quartet splittings, although these may not always be resolved.

Analysis of these hyperfine coupling constants allows for the mapping of the unpaired electron spin density across the molecule, confirming the localization of the radical primarily on the nitro group.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Electronic Structure

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful technique for probing the unoccupied electronic states and local bonding environment of atoms in molecules. By tuning synchrotron radiation to the absorption edge of a core electron (such as carbon, nitrogen, or oxygen), transitions of these electrons to unoccupied molecular orbitals can be observed. The resulting spectrum provides a detailed fingerprint of the molecule's electronic structure.

For a molecule like this compound, NEXAFS could provide significant insights. The spectrum would exhibit distinct peaks corresponding to transitions to various π* and σ* orbitals. For instance, analysis of the Nitrogen K-edge spectrum would help differentiate the electronic environments of the nitro group (-NO₂) and the aniline group (-NH₂). The energies and intensities of these transitions are sensitive to the local chemical environment, including the effects of the electron-withdrawing bromine and nitro groups on the aromatic ring. This data would be invaluable for understanding the intramolecular charge distribution and the nature of the chemical bonds within the molecule.

Interactive Data Table: Hypothetical NEXAFS Peak Assignments for this compound

This table is a hypothetical representation of data that could be obtained from a NEXAFS experiment. Actual experimental values are not available.

| Absorption Edge | Peak Energy (eV) | Proposed Transition | Inferred Structural Information |

| N 1s | ~401-403 | 1s → π* (N-O in NO₂) | Electronic structure of the nitro group |

| N 1s | ~404-406 | 1s → σ* (N-O in NO₂) | Bond lengths and orientation within the nitro group |

| N 1s | ~398-400 | 1s → π* (C-N in NH₂) | Electronic environment of the amino group |

| C 1s | ~285-287 | 1s → π* (C=C in ring) | Unoccupied π-system of the benzene ring |

| Br 3p | Varies | 3p → σ* (C-Br) | Information on the C-Br bond |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Decomposition Mechanisms and Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

When applied to this compound, TGA would reveal the temperatures at which the compound begins to decompose and the mass loss associated with each decomposition step. This can provide clues about the decomposition mechanism, such as the initial loss of the nitro group. The thermal decomposition of nitroaromatic compounds often involves complex, multi-step processes. ulisboa.ptias.ac.in The primary decomposition pathways for such compounds can include the cleavage of the C-NO₂ bond or nitro-nitrite isomerization. ulisboa.pt

DSC analysis would complement the TGA data by identifying whether the decomposition processes are exothermic (releasing heat) or endothermic (absorbing heat). The melting point of the compound would appear as an endothermic peak. ias.ac.in Any subsequent exothermic peaks would indicate decomposition events, and the area under these peaks can be used to quantify the energy released. researchgate.net This information is crucial for assessing the thermal hazards associated with the compound. For many nitro-based compounds, decomposition is a high-severity event, indicated by a significant exotherm in the DSC curve. researchgate.net

Interactive Data Table: Hypothetical Thermal Analysis Data for this compound

This table is a hypothetical representation of data that could be obtained from TGA and DSC experiments. Actual experimental values are not available.

| Analysis | Parameter | Hypothetical Value | Interpretation |

| DSC | Melting Point (Tₘ) | 150 - 160 °C | Endothermic peak indicating phase transition from solid to liquid. |

| TGA | Onset of Decomposition (Tₒ) | 220 - 240 °C | Temperature at which significant mass loss begins. |

| DSC | Decomposition Peak (Tₑₓₒ) | 250 - 270 °C | Exothermic peak indicating the main decomposition event. |

| TGA | Mass Loss at 300 °C | 30 - 40 % | Corresponds to the loss of specific fragments (e.g., NO₂). |

| DSC | Enthalpy of Decomposition (ΔHₑₓₒ) | -1800 to -2200 J/g | High negative value indicating a highly energetic decomposition. |

Crystallographic and Solid State Structural Analysis of 3,5 Dibromo 2 Nitroaniline

Single Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Geometries

The spatial orientation of the amino (-NH₂) and nitro (-NO₂) groups relative to the benzene (B151609) ring is a key structural feature. X-ray diffraction would allow for the precise calculation of dihedral angles, which describe the twist or rotation around the C-N bonds. Of particular interest would be the C(2)-C(1)-N(1)-H angles for the amino group and the C(1)-C(2)-N(2)-O angles for the nitro group. The steric hindrance caused by the ortho-nitro group and the adjacent bromine atom would likely force the nitro group to be twisted out of the plane of the benzene ring to minimize repulsion. Similarly, the conformation of the amino group would be influenced by intramolecular hydrogen bonding with the adjacent nitro group's oxygen atom.

The electronic effects of the electron-withdrawing nitro and bromine substituents and the electron-donating amino group would be reflected in the bond lengths and angles of the aniline (B41778) ring. Standard crystallographic studies would yield a detailed table of these parameters. It is expected that the C-N bond of the amino group would exhibit some double bond character due to resonance, resulting in a shorter bond length than a typical C-N single bond. Conversely, the C-N bond of the nitro group would be influenced by the strong electron-withdrawing nature of the group. The C-Br bond lengths are also a key parameter. Internal angles of the benzene ring may deviate from the ideal 120° of a perfect hexagon due to the steric and electronic influence of the bulky bromine and nitro substituents.

Table 1: Hypothetical Bond Lengths for 3,5-Dibromo-2-nitroaniline This table is illustrative and not based on experimental data.

| Bond | Expected Length (Å) |

|---|---|

| C-C (ring) | 1.37 - 1.40 |

| C(1)-N(amino) | ~1.36 |

| C(2)-N(nitro) | ~1.47 |

| N-O | ~1.22 |

| C-Br | ~1.90 |

| N-H | ~0.86 |

Table 2: Hypothetical Bond Angles for this compound This table is illustrative and not based on experimental data.

| Angle | Expected Value (°) |

|---|---|

| C-C-C (ring) | 118 - 122 |

| C-C-N(amino) | ~120 |

| C-C-N(nitro) | ~118 |

| O-N-O | ~125 |

| C-N-O | ~117 |

| C-C-Br | ~120 |

Intermolecular Interactions and Supramolecular Architecture

The way individual molecules of this compound pack together in a crystal is governed by a variety of non-covalent intermolecular interactions. Understanding this supramolecular architecture is crucial for predicting the material's physical properties.

The amino group (-NH₂) is a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are strong hydrogen bond acceptors. It is highly probable that the crystal structure would be dominated by intermolecular N-H…O hydrogen bonds. These interactions would link molecules together, potentially forming chains, sheets, or more complex three-dimensional networks. Intramolecular hydrogen bonding between the amino hydrogen and an oxygen of the ortho-nitro group is also expected, which would influence the molecular conformation. The presence of N-H…N interactions is less likely but possible depending on the specific packing arrangement.